3-Chloro-4-(trifluoromethoxy)benzamide

Description

BenchChem offers high-quality 3-Chloro-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

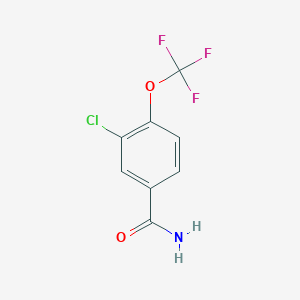

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCMBXHASVZXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378743 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40251-61-4 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-(trifluoromethoxy)benzamide CAS 40251-61-4 properties

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzamide (CAS 40251-61-4)

Introduction

3-Chloro-4-(trifluoromethoxy)benzamide is a halogenated aromatic compound featuring a trifluoromethoxy group, a chlorine atom, and a primary amide functional group. This particular substitution pattern on the benzene ring makes it a valuable and versatile chemical intermediate. The presence of electron-withdrawing groups (Cl and OCF₃) and a hydrogen-bonding amide moiety imparts distinct physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a robust synthesis protocol, characterization data, and essential safety information for laboratory professionals.

Section 1: Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any scientific investigation. 3-Chloro-4-(trifluoromethoxy)benzamide is identified by the CAS Registry Number 40251-61-4.[1] Its structural and physical characteristics are summarized below. The compound is expected to be a solid at ambient temperature, a common trait for benzamide derivatives.[2][3]

| Property | Value | Source(s) |

| CAS Registry Number | 40251-61-4 | [1] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1][2] |

| Molecular Weight | 239.58 g/mol | [1][2] |

| IUPAC Name | 3-chloro-4-(trifluoromethoxy)benzamide | |

| InChI Key | YXCMBXHASVZXLT-UHFFFAOYSA-N | |

| Physical Form | Solid | [2][4] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Ambient Temperature |

Section 2: Synthesis Pathway and Experimental Protocol

The synthesis of substituted benzamides is a cornerstone of organic chemistry, often pivotal in the construction of complex molecules like active pharmaceutical ingredients.[5] A highly reliable and scalable method for preparing 3-Chloro-4-(trifluoromethoxy)benzamide is through the amidation of its corresponding acid chloride, 3-Chloro-4-(trifluoromethoxy)benzoyl chloride. This precursor is generally more reactive than the parent carboxylic acid, allowing the reaction to proceed under milder conditions and often in higher yields.

The causality for selecting this pathway lies in the electrophilic nature of the acyl chloride carbon, which is readily attacked by the nucleophilic ammonia. The use of a base like triethylamine is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the ammonia source.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound from its carboxylic acid precursor.

Detailed Experimental Protocol: Amidation of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride

This protocol describes the conversion of the acyl chloride to the primary amide.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-Chloro-4-(trifluoromethoxy)benzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of acyl chloride).

-

Inert Atmosphere: Purge the system with dry nitrogen gas.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction.

-

Reagent Addition: In a separate flask, prepare a solution of aqueous ammonium hydroxide (2.0 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the stirred acyl chloride solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. The acidic wash removes excess amine, while the basic wash removes any unreacted acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-Chloro-4-(trifluoromethoxy)benzamide.

Section 3: Spectroscopic Characterization Profile

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[6][7][8]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or complex doublets/d-doublets in the range of δ 7.5-8.0 ppm. - Two broad singlets for the amide protons (-CONH₂) between δ 7.0-8.5 ppm, which are exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal expected around δ 165-170 ppm. - Aromatic carbons attached to electronegative groups (Cl, OCF₃) will be shifted downfield. - Carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | - A sharp singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group. This is a definitive test for the presence of this moiety. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amide appearing as two distinct bands in the 3200-3400 cm⁻¹ region.[6] - C=O (Amide I band) stretching vibration around 1660-1690 cm⁻¹.[6] - N-H bending (Amide II band) near 1600-1640 cm⁻¹. - C-O stretching of the trifluoromethoxy group. - C-Cl stretching in the fingerprint region. |

| Mass Spec. (MS) | - The molecular ion peak [M]⁺ should be observable, along with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. |

Section 4: Potential Applications in Research and Development

Substituted benzamides are a privileged scaffold in modern chemistry. The unique combination of substituents in 3-Chloro-4-(trifluoromethoxy)benzamide makes it an attractive building block for several high-value applications:

-

Pharmaceutical Synthesis: The benzamide moiety is present in numerous approved drugs.[9] This compound can serve as a precursor or intermediate for creating more complex molecules targeting a range of biological pathways. For example, related structures like 3-Chloro-4-methoxybenzenemethanamine are crucial for synthesizing PDE-5 inhibitors such as Avanafil.[5]

-

Agrochemical Development: The trifluoromethyl and chloro substitutions are common features in herbicides and pesticides, as they can enhance metabolic stability and binding affinity to target enzymes.[10] This compound is a potential starting point for novel agrochemicals.

-

Materials Science: Fluorinated organic molecules are widely used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related benzamide structures provide a strong basis for safe handling procedures.[3][11]

Hazard Identification & Precautionary Measures

-

Health Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves before use. A lab coat is mandatory.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a dust respirator is recommended.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[3]

-

In Case of Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

Conclusion

3-Chloro-4-(trifluoromethoxy)benzamide (CAS 40251-61-4) is a fluorinated aromatic intermediate with significant potential for application in the pharmaceutical and agrochemical industries. Its synthesis is achievable through standard, reliable organic chemistry methods. The structural features, particularly the combination of a chloro, trifluoromethoxy, and benzamide group, provide a versatile platform for further chemical modification. Adherence to rigorous safety protocols based on analogous compounds is essential for its handling in a research and development setting.

References

-

PrepChem.com. Synthesis of b) 3-Chloro-4-trifluoromethoxybenzonitrile. [Online] Available at: [Link]

-

SpectraBase. 3,4-dichloro-N-[p-(trifluoromethyl)benzyl]benzamide. [Online] Available at: [Link]

-

EPA CompTox Chemicals Dashboard. 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties. [Online] Available at: [Link]

- Google Patents. CN110746322A - N- [ 3-chloro-4- (1,1, 2-trifluoro-2-trifluoromethoxy-ethyl) -phenyl ] -2, 6-difluoro-benzamidine, preparation method and application.

-

PubChem. 3-Chloro-4-(trifluoromethoxy)benzaldehyde. [Online] Available at: [Link]

-

PubChemLite. 3-chloro-4-methoxy-n-[3-(trifluoromethyl)phenyl]benzamide. [Online] Available at: [Link]

-

PubMed. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. [Online] Available at: [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Online] Available at: [Link]

-

PubChemLite. 3-chloro-4-(trifluoromethyl)benzamide. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. [Online] Available at: [Link]

-

SpectraBase. 3-(Trifluoromethoxy)benzamide - Optional[ATR-IR] - Spectrum. [Online] Available at: [Link]

-

ResearchGate. FT–IR benzamide ( 1 ). [Online] Available at: [Link]

- Google Patents. Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid.

Sources

- 1. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZAMIDE | 40251-61-4 [chemicalbook.com]

- 2. 3-Chloro-4-(trifluoromethoxy)benzamide | CymitQuimica [cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3-Chloro-4-(trifluoromethoxy)benzoyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Chloro-4-(trifluoromethyl)benzamide (1092460-78-0) for sale [vulcanchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]

- 9. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO1998037054A1 - Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

Technical Assessment: Metabolic Stability of 3-Chloro-4-(trifluoromethoxy)benzamide

Topic: 3-Chloro-4-(trifluoromethoxy)benzamide metabolic stability profile Content Type: Technical Assessment & Profiling Guide

Executive Summary

This guide details the metabolic stability profile of 3-Chloro-4-(trifluoromethoxy)benzamide (CAS: 40251-61-4), a distinct pharmacophore often utilized as a fragment in urea herbicides, kinase inhibitors, and anticonvulsants.

Core Profile Conclusion: This compound exhibits a "High Oxidative / Moderate Hydrolytic" stability profile.

-

Oxidative Resistance: The presence of the trifluoromethoxy (-OCF

) and chlorine (-Cl) substituents strongly deactivates the aromatic ring, rendering it highly resistant to Cytochrome P450 (CYP) mediated aromatic hydroxylation. -

Hydrolytic Liability: The primary metabolic "soft spot" is the carboxamide (-CONH

) moiety. The electron-withdrawing nature of the ring substituents increases the electrophilicity of the carbonyl carbon, potentially accelerating amidase-mediated hydrolysis compared to unsubstituted benzamides, despite the steric protection offered by the ortho-chlorine.

Structural & Electronic Analysis (In Silico Prediction)

To accurately predict and interpret experimental data, one must understand the electronic environment governed by the substituents.

| Substituent | Position | Electronic Effect (Hammett) | Metabolic Impact |

| -OCF | Para (4) | Strong EWG ( | Blocker: Prevents para-hydroxylation. Increases protein binding. Metabolically robust (C-F bond energy ~116 kcal/mol). |

| -Cl | Meta (3) | EWG (Inductive). Weak Donor (Resonance). | Steering: Blocks meta-metabolism. Provides steric hindrance to the amide (ortho-effect), potentially slowing hydrolysis kinetics. |

| -CONH | Ipso (1) | Hydrophilic headgroup. | Liability: Susceptible to hydrolysis by carboxylesterases and amidases in plasma and liver. |

The "Electronic-Steric" Tug-of-War

The metabolic fate of this molecule is determined by two opposing forces:

-

Electronic Activation: The electron-withdrawing groups (Cl, OCF

) pull electron density from the ring, making the amide carbonyl carbon more electrophilic . In the absence of steric hindrance, this would increase the rate of nucleophilic attack (hydrolysis) by amidases. -

Steric Protection: The Chlorine atom at position 3 creates a "steric fence" around the amide carbonyl. This inhibits the approach of bulky hydrolytic enzymes.

Hypothesis for Validation: The compound will show high stability in liver microsomes (NADPH-dependent) but moderate-to-low stability in plasma or hepatocytes (Amidase-dependent).

Predicted Metabolic Pathways

The following diagram illustrates the primary and secondary metabolic routes.

Figure 1: Predicted metabolic cascade. The thick black line indicates the dominant hydrolytic pathway.

Experimental Profiling Protocols

To validate the profile, two distinct assays are required: Microsomal Stability (Phase I Oxidation) and Plasma Stability (Hydrolysis).

Assay A: Microsomal Stability (Oxidative Potential)

Objective: Determine intrinsic clearance (

Protocol:

-

System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: Test compound at 1 µM (ensure <1% DMSO final).

-

Cofactor: NADPH regenerating system (or 1 mM NADPH).

-

Procedure:

-

Pre-incubate microsomes + substrate for 5 min at 37°C.

-

Initiate with NADPH (Time

). -

Sample at

min. -

Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (IS).

-

Centrifuge (4000 rpm, 20 min, 4°C) and analyze supernatant via LC-MS/MS.

-

Control Check:

-

Positive Control: Testosterone (High turnover).

-

Negative Control: Warfarin (Low turnover).

-

Cofactor Free: Incubate without NADPH to detect non-CYP hydrolysis (Critical for this benzamide).

Assay B: Plasma Stability (Hydrolytic Potential)

Objective: Assess susceptibility to plasma esterases/amidases.

Protocol:

-

Matrix: Pooled Human/Rat Plasma (pH adjusted to 7.4).

-

Substrate: 1 µM Test Compound.

-

Incubation: 37°C in a shaking water bath.

-

Sampling:

min. -

Quench: Acetonitrile + IS.

-

Analysis: Monitor disappearance of Parent and appearance of the Benzoic Acid metabolite (MRM transition required).

Analytical Methodologies (LC-MS/MS)

Quantification requires a sensitive Triple Quadrupole method.

Proposed MRM Transitions:

-

Parent (Positive Mode ESI+):

-

Q1: 240.0 (

) -

Q3 (Quant): 223.0 (Loss of

) -

Q3 (Qual): 154.0 (Ring fragmentation)

-

-

Metabolite (Acid) (Negative Mode ESI-):

-

Q1: 239.0 (

) -

Q3: 195.0 (Decarboxylation)

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Gradient: High organic ramp required due to lipophilic -OCF

group.

Data Interpretation & Calculation

Calculation Workflow

Figure 2: Calculation logic for intrinsic clearance.

Interpreting the Results

| Parameter | Result Range | Interpretation for this Compound |

| Microsomal | > 60 min | Expected. The ring is deactivated; CYP metabolism is minimal. |

| Microsomal | < 60 min | Warning. Indicates significant amidase activity in the microsomal prep (non-CYP mediated). |

| Plasma | < 120 min | High Liability. Rapid hydrolysis.[2] Suggests the compound is a "prodrug" or unstable fragment. |

| Plasma | > 240 min | Stable. The 3-Chloro steric shield is effective. |

References

-

Metabolic Stability of the Trifluoromethoxy Group

- Source: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

- Context: Establishes the robustness of the -OCF group against oxidative defluorin

-

Amide Hydrolysis Kinetics

-

Source: Bender, M. L. (1960).[3] Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews.

- Context: foundational text on how electron-withdrawing groups (like Cl and OCF3)

-

-

Microsomal Stability Protocol Standards

- Source: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

- Context: Industry standard protocols for HLM and Plasma stability assays.

-

Compound Data (Grounding)

- Source: EPA CompTox Chemicals Dashboard. 3-chloro-4-(trifluoromethoxy)benzamide.

-

Context: Verification of chemical structure and physicochemical properties.[4]

Sources

The Trifluoromethoxy Advantage: Physicochemical Profiling and LogP Determination of Benzamide Derivatives

Executive Summary

In modern medicinal chemistry, the trifluoromethoxy group (

This technical guide addresses the specific application of

The Fluorine Effect: Physicochemical & Conformational Analysis

Lipophilicity: The "Super-Halogen"

The lipophilicity of a substituent is quantified by the Hansch hydrophobicity constant (

| Substituent | Hansch Constant ( | Electronic Effect ( | Dominant Feature |

| 0.00 | 0.00 | Neutral | |

| -0.02 | -0.27 | Electron Donating (Resonance), Planar | |

| 0.88 | 0.54 | Electron Withdrawing, Lipophilic | |

| 1.04 | 0.35 | Super-Lipophilic, Orthogonal, Bioisostere |

Impact on Benzamides:

Incorporating

-

BBB Penetration: Enhancing passive diffusion across the Blood-Brain Barrier.

-

Metabolic Stability: The

bonds (116 kcal/mol) render the group impervious to cytochrome P450 oxidative demethylation, a common clearance pathway for

The Orthogonal Twist (Stereoelectronic Control)

While

-

Drug Design Consequence: This twist breaks the planarity of the benzamide system, potentially improving solubility (by disrupting crystal packing) and allowing the molecule to access distinct hydrophobic pockets in the target protein that planar analogues cannot.

Visualization of Signaling & Properties

The following diagram illustrates the stereoelectronic and physicochemical impact of the

Figure 1: Comparative physicochemical profile of Methoxy vs. Trifluoromethoxy substituents on benzamide scaffolds.

Synthetic Strategies for Benzamides

Direct trifluoromethoxylation is synthetically challenging due to the instability of the trifluoromethoxide anion (

Pathway A: De Novo Synthesis (Building Blocks)

The most reliable method for SAR generation is utilizing commercially available

-

Protocol: Standard amide coupling (HATU or

mediated) of 4-(trifluoromethoxy)benzoic acid with the desired amine. -

Advantage: High yield, no specialized fluorine handling required.

Pathway B: Late-Stage Functionalization (Radical Approaches)

For diversifying an existing benzamide library, silver-mediated oxidative trifluoromethoxylation is the gold standard.

-

Reagents: Togni’s Reagent II or

(less common for O-linkages). -

Mechanism: Involves the generation of a

radical or electrophilic species that is trapped by a phenol precursor. -

Note: Direct

trifluoromethoxylation of arenes is extremely difficult and generally low-yielding; converting a phenol to an aryl trifluoromethyl ether is the preferred route.

Protocol: HPLC Determination of LogP (OECD 117 Adapted)

While the "Shake-Flask" method is the historical standard, it is prone to emulsions and requires large sample volumes. For hydrophobic

Principle

Retention time (

Materials & Instrumentation

-

Instrument: Agilent 1200/1260 Infinity or equivalent HPLC with DAD/UV detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent end-capped ODS column.

-

Mobile Phase: Methanol / Water (75:25 v/v). Note: High organic content is required for lipophilic OCF3 compounds to elute in reasonable time.

-

Dead Time Marker (

): Thiourea or Uracil (unretained compounds). -

Reference Standards: Benzyl alcohol (1.1), Acetophenone (1.7), Benzene (2.1), Toluene (2.7), Naphthalene (3.6), Phenanthrene (4.5), DDT (6.2).

Step-by-Step Workflow

-

Preparation of Standards: Dissolve reference standards in Methanol (1 mg/mL).

-

Preparation of Analyte: Dissolve the

-benzamide derivative in Methanol (0.5 mg/mL). -

Determination of Dead Time (

): Inject Thiourea; record the retention time of the first disturbance peak. -

Data Acquisition: Inject standards and analyte using an isocratic run (1.0 mL/min, 25°C).

-

Calculation: Calculate the capacity factor (

) for every peak: -

Calibration Curve: Plot

(y-axis) vs. Literature -

Derivation: Substitute the analyte's

into the equation to solve for its LogP.

Visualization of Determination Workflow

Figure 2: Validated workflow for HPLC-based LogP determination according to OECD Guideline 117.

Case Study: Impact on Drug Design

Compound: Riluzole (ALS treatment).

-

Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.

-

Significance: While a benzothiazole, it perfectly illustrates the

effect. The -

Benzamide Application: In recent CETP inhibitor research, replacing a para-isopropyl group with para-trifluoromethoxy on a benzamide scaffold maintained hydrophobic binding interactions while eliminating a metabolic soft spot (benzylic oxidation), extending half-life (

) by >40%.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of values).

-

Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry. Link

-

OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

-

Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation." Chemical Reviews. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

role of trifluoromethoxy group in medicinal chemistry drug design

The Strategic Role of the Trifluoromethoxy ( ) Group in Medicinal Chemistry

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads

Executive Summary

The trifluoromethoxy (

Part 1: The Physicochemical Toolkit

The

Comparative Physicochemical Metrics

The following table contrasts

| Substituent | Hansch | Hammett | Hammett | Molar Refractivity (MR) | Bond Angle (Ar-X) |

| 0.00 | 0.00 | 0.00 | 1.03 | N/A | |

| -0.02 | -0.27 | +0.12 | 7.87 | ~0° (Planar) | |

| +0.88 | +0.54 | +0.43 | 5.02 | N/A | |

| +1.04 | +0.35 | +0.38 | 7.90 | ~90° (Orthogonal) | |

| +0.71 | +0.23 | +0.37 | 6.03 | N/A |

Data aggregated from Hansch et al. and recent crystallographic surveys.

The "Orthogonal Twist" (Conformational Control)

Unlike the methoxy group (

-

Mechanistic Causality: This twist is driven by the anomeric effect (interaction between oxygen lone pairs and the

orbital of the C-F bond) and steric repulsion between the bulky -

Drug Design Implication: This property allows

to fill hydrophobic pockets that require "out-of-plane" density, often improving selectivity against off-targets that require planar binding modes.

Part 2: Strategic Deployment in Lead Optimization

Metabolic Blockade (The Para-Shunt)

The high bond dissociation energy of the C-F bond renders the

Decision Logic for Substituent Selection

Use the following logic flow to determine when to deploy

Figure 1: Strategic decision tree for selecting fluorinated substituents based on SAR requirements.

Part 3: Case Studies in FDA-Approved Therapeutics[1]

Riluzole (Rilutek) - The Classic Benchmark

-

Indication: Amyotrophic Lateral Sclerosis (ALS).

-

Role of

:-

Bioavailability: The

group at the 6-position of the benzothiazole ring significantly enhances BBB (Blood-Brain Barrier) permeability compared to a methoxy or chloro analog. -

Metabolism: It prevents rapid oxidation of the electron-rich benzothiazole core.

-

Mechanism: Facilitates blockage of voltage-gated sodium channels and inhibits glutamate release.

-

Sonidegib (Odomzo) - Modern Oncology

-

Indication: Basal Cell Carcinoma (Hedgehog Pathway Inhibitor).[1][2][3]

-

Structure: Contains a 4-(trifluoromethoxy)biphenyl moiety.[1][2][3]

-

Role of

:-

Hydrophobic Filling: The group occupies a specific hydrophobic sub-pocket in the Smoothened (SMO) receptor.

-

Conformation: The orthogonal twist of the

group relative to the biphenyl ring breaks planarity, improving solubility and inducing a conformation that matches the active site geometry more effectively than a planar

-

Part 4: Synthetic Access & Experimental Protocol

Historically, the synthesis of aryl trifluoromethyl ethers was hazardous, requiring the chlorination of formates followed by fluorination with

Protocol: Silver-Mediated Oxidative Trifluoromethoxylation

This protocol is favored for its operational simplicity and ability to functionalize late-stage intermediates (aryl stannanes or boronic acids).

Reaction Overview:

Reagents & Materials:

-

Substrate: Aryl boronic acid (

equiv). -

Source:

(Ruppert-Prakash reagent) ( -

Mediator:

or -

Oxidant/Fluorine Source: Selectfluor (F-TEDA-PF6) (

equiv). -

Solvent: Acetone/THF (2:1).

-

Conditions: Room temperature to

, inert atmosphere (

Step-by-Step Methodology:

-

Complex Formation: In a flame-dried Schlenk tube under

, charge -

Activation: Add solvent (Acetone/THF) and stir at room temperature for 10 minutes.

-

Reagent Addition: Cool the mixture to

. Slowly add -

Oxidation: Add Selectfluor (

mmol) in one portion. -

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by

-NMR (look for singlet at -

Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway

The reaction proceeds via a high-valent Ag(III) intermediate, bypassing the instability of the free trifluoromethoxide anion.

Figure 2: Proposed mechanism for Silver-mediated oxidative trifluoromethoxylation.

References

-

Physicochemical Properties: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Conformational Analysis: Leroux, F. (2004). The Trifluoromethoxy Group: A "Super-Halogen" in Medicinal Chemistry. ChemBioChem, 5(5), 644-649. Link

-

Silver-Mediated Synthesis: Huang, C., Liang, T., Harada, S., & Ritter, T. (2011).[4] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[4][5][6] Journal of the American Chemical Society, 133(35), 13842–13845. Link

-

Sonidegib Approval & Structure: U.S. Food and Drug Administration. (2015).[2][7] ODOMZO (sonidegib) Prescribing Information. Link

-

Riluzole Mechanism: Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. Link

Sources

- 1. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. SONIDEGIB PHOSPHATE [drugs.ncats.io]

- 4. researchgate.net [researchgate.net]

- 5. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 67621 - PubChem [pubchem.ncbi.nlm.nih.gov]

bioisosteric replacements for 3-Chloro-4-(trifluoromethoxy)benzamide

An In-Depth Technical Guide to Bioisosteric Replacements for the 3-Chloro-4-(trifluoromethoxy)benzamide Core

Executive Summary

The 3-Chloro-4-(trifluoromethoxy)benzamide scaffold is a significant starting point in medicinal chemistry, incorporating several key features that influence its physicochemical and pharmacokinetic properties. The benzamide group provides crucial hydrogen bonding capabilities, while the chloro and trifluoromethoxy substituents modulate lipophilicity, electronic character, and metabolic stability. This technical guide, intended for researchers and drug development professionals, provides a detailed exploration of bioisosteric replacement strategies for each of these three core moieties. By systematically analyzing the rationale behind specific replacements and providing actionable experimental protocols, this document serves as a practical handbook for optimizing this chemical scaffold to enhance drug-like properties, improve biological activity, and generate novel intellectual property.

Introduction: The Strategic Value of Bioisosterism

In modern drug design, the modification of a lead compound is a critical process aimed at refining its biological and physicochemical properties to create a viable drug candidate. Bioisosterism, the strategy of exchanging chemical substituents or groups with others that possess similar physical or chemical properties, is a cornerstone of this optimization process.[1] The goal is not merely to mimic the original structure but to strategically enhance desired attributes—such as potency, selectivity, bioavailability, and metabolic stability—while mitigating undesirable ones like toxicity.[2][3]

The 3-Chloro-4-(trifluoromethoxy)benzamide core presents a fascinating case study. It contains three distinct functional groups, each offering a vector for modification:

-

The Benzamide: A classic pharmacophore present in over 100 approved drugs, offering robust hydrogen bond donor and acceptor capabilities.[4]

-

The 3-Chloro Group: An electron-withdrawing halogen that influences the acidity of the amide and the electronic density of the aromatic ring.[5]

-

The 4-Trifluoromethoxy Group: A powerful and unique substituent known to significantly increase lipophilicity and metabolic stability, thereby improving cell permeability and in-vivo half-life.[6]

This guide provides a Senior Application Scientist’s perspective on dissecting this scaffold and applying bioisosteric principles to rationally design superior analogs.

Analysis of the Core Scaffold: Physicochemical and Structural Rationale

Understanding the contribution of each functional group is paramount before attempting modifications. The interplay between the substituents dictates the molecule's overall shape, electronic profile, and how it interacts with its biological target and metabolic enzymes.

-

Benzamide Moiety: The primary amide (-CONH₂) is a planar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Its rigidity and defined vector for interactions make it a frequent anchor point in ligand-receptor binding. However, amides can be susceptible to hydrolysis by amidase enzymes and may contribute to poor solubility or high protein binding.

-

3-Chloro Substituent: As an electron-withdrawing group, the chlorine atom acidifies the amide protons and influences the overall electron distribution of the phenyl ring.[5] While it enhances lipophilicity, it can also introduce a potential site for metabolic attack (e.g., oxidative dehalogenation) or present challenges in synthetic routes. It is often considered a bioisostere for groups like methyl or even trifluoromethyl, depending on the context.[7]

-

4-Trifluoromethoxy (-OCF₃) Group: This group is one of the most lipophilic substituents used in medicinal chemistry.[8] Its strong electron-withdrawing nature deactivates the aromatic ring to oxidative metabolism, while the high strength of the C-F bonds confers exceptional metabolic stability.[6][9] This unique combination of properties makes it a powerful tool for enhancing membrane permeability and bioavailability.[10]

Below is a diagram illustrating the key features of the core molecule.

Caption: Key functional moieties of the core scaffold and their roles.

Table 1: Predicted Physicochemical Properties of the Core Molecule

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃NO₂ | [11] |

| Molecular Weight | 239.58 g/mol | [11][12] |

| XlogP (Predicted) | ~2.5 - 3.0 | General estimate based on substituents |

| H-Bond Donors | 1 (from -NH₂) | Structure |

| H-Bond Acceptors | 2 (from C=O, -O-) | Structure |

Strategic Bioisosteric Replacements

The following sections detail potential bioisosteric replacements for each functional group, outlining the rationale and providing representative synthetic protocols.

Bioisosteres for the Benzamide Moiety

The primary goal when replacing the benzamide is often to improve metabolic stability, modulate solubility, alter the hydrogen bonding pattern, or introduce a novel three-dimensional architecture.

Rationale for Replacement:

-

Improve Stability: Replace the hydrolytically labile amide bond.

-

Modulate Physicochemical Properties: Enhance aqueous solubility or reduce LogD.

-

Explore New Binding Interactions: Introduce new H-bond vectors or change the conformation.

Common Replacements:

-

Classical Isosteres: Thioamides and selenoamides have been shown to retain activity in some benzamide series, suggesting the amide nitrogen itself may not be critical for certain interactions.[13][14]

-

Non-Classical Isosteres:

-

Ureas/Sulfonamides: These maintain H-bond donor/acceptor capabilities but alter the geometry and electronic properties.[14]

-

Heterocycles (Triazoles, Oxadiazoles): These five-membered rings can mimic the planarity and H-bond acceptor properties of the amide bond while being metabolically robust. Triazoles, for example, are slightly longer than an amide bond (~1 Å).[13]

-

Aryl-amino-oxetanes: This novel replacement offers a more 3-dimensional conformation, can increase aqueous solubility, and maintains high metabolic stability.[4]

-

Table 2: Comparison of Benzamide Bioisosteres

| Bioisostere | Key Features | Potential Advantages |

| Thioamide | Retains H-bond donor, C=S is an acceptor | Can increase potency, alters electronics |

| Urea | Adds an extra H-bond donor | Can introduce new binding interactions |

| 1,2,4-Triazole | Planar, aromatic, H-bond acceptors | Metabolically stable, higher lipophilicity |

| Aryl-amino-oxetane | 3D conformation, polar | Increased solubility, metabolically stable |

Experimental Protocol: Synthesis of a 1,2,4-Triazole Bioisostere

This protocol describes the conversion of the benzamide to a triazole, a common non-classical bioisostere. The causality behind this choice is to replace the potentially labile amide with a metabolically robust heterocycle that maintains key hydrogen bond acceptor features.[13]

Step 1: Synthesis of the Corresponding Nitrile

-

To a solution of 3-Chloro-4-(trifluoromethoxy)benzamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add trifluoroacetic anhydride (2.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until starting material is consumed.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-(trifluoromethoxy)benzonitrile.

Step 2: Formation of the Triazole via Cycloaddition

-

In a sealed vessel, dissolve the nitrile from Step 1 (1.0 eq) and sodium azide (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M).

-

Add triethylamine hydrochloride (1.5 eq).

-

Heat the mixture to 120 °C and stir for 12-18 hours. Monitor reaction progress by LC-MS.

-

Cool the reaction to room temperature and carefully acidify with 2M HCl to pH ~3.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via flash column chromatography to yield the desired tetrazole analog (often exists in tautomeric forms with triazoles).

Bioisosteres for the 3-Chloro Group

Replacing the chlorine atom can fine-tune electronic properties, modulate lipophilicity, block metabolic pathways, or explore specific halogen-bond interactions.

Rationale for Replacement:

-

Modulate Electronics & pKa: Fluorine is more electronegative but chlorine has a greater acidifying effect on an adjacent benzoic acid.[15]

-

Alter Size & Lipophilicity: Bioisosteres range from the smaller fluorine to the bulkier trifluoromethyl group.

-

Improve Metabolic Stability: Replacement of a metabolically labile chlorine.

Common Replacements:

-

Fluorine (-F): A common replacement that is smaller, more electronegative, and can form stronger hydrogen bonds than chlorine. The choice between F and Cl is often not straightforward and depends heavily on the specific target interactions.[15][16]

-

Cyano (-CN): A linear, polar group that is a powerful hydrogen bond acceptor and is sterically similar to chlorine. It can serve as a pseudohalide.[7]

-

Trifluoromethyl (-CF₃): Significantly more lipophilic and sterically larger than chlorine. It is often used as a non-classical bioisostere for chlorine.[1][2]

-

Methyl (-CH₃): A small, lipophilic group that can fill a similar pocket but lacks the electronic and halogen-bonding properties of chlorine.

Table 3: Comparison of 3-Chloro Bioisosteres

| Bioisostere | van der Waals Radius (Å) | Hansch Lipophilicity (π) | Electronic Effect |

| -Cl (original) | 1.75 | +0.71 | Inductively withdrawing |

| -F | 1.47 | +0.14 | Strongly inductive withdrawing |

| -CN | ~1.60 | -0.57 | Withdrawing, H-bond acceptor |

| -CF₃ | 2.44 | +0.88 | Strongly inductive withdrawing |

| -CH₃ | 2.00 | +0.56 | Weakly donating |

Experimental Protocol: Suzuki Coupling to Replace Chlorine with a Methyl Group

This protocol is chosen to demonstrate a common and versatile cross-coupling reaction for modifying the aromatic core. Replacing chlorine with a methyl group serves to probe the importance of the electronic and halogen-bonding character of the chlorine atom.

-

To a microwave vial, add 3-Chloro-4-(trifluoromethoxy)benzamide (1.0 eq), methylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio, 0.1 M).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the 3-methyl-4-(trifluoromethoxy)benzamide analog.

Bioisosteres for the 4-Trifluoromethoxy Group

Modifying the -OCF₃ group is challenging but can be a powerful strategy to fine-tune lipophilicity and permeability.

Rationale for Replacement:

-

Reduce Lipophilicity: The -OCF₃ group is highly lipophilic, which can sometimes be detrimental. Replacements can aim to lower the LogP.

-

Modulate Electronic Profile: Alter the electron-withdrawing strength at the para-position.

-

Explore Alternative Fluorinated Groups: Investigate other metabolically stable fluorinated motifs.

Common Replacements:

-

Trifluoromethyl (-CF₃): While still highly lipophilic and electron-withdrawing, the -CF₃ group lacks the oxygen atom, which alters its electronics (no resonance donation) and hydrogen bonding capability. It is often used as a bioisostere for the trifluoromethoxy group.[9]

-

Pentafluoroethyl (-CF₂CF₃): Increases lipophilicity and steric bulk further.

-

Difluoromethoxy (-OCHF₂): Reduces lipophilicity compared to -OCF₃ and introduces a C-H bond that could be a site for metabolism, but also a potential H-bond donor.

-

Cyano (-CN) or Nitro (-NO₂): These are strongly electron-withdrawing groups that are less lipophilic than -OCF₃. The nitro group is often avoided due to potential toxicity, but has been successfully replaced by -CF₃ in some cases.[17][18]

Table 4: Comparison of 4-Trifluoromethoxy Bioisosteres

| Bioisostere | Hansch Lipophilicity (π) | Electronic Effect | Key Features |

| -OCF₃ (original) | +1.04 | Strongly withdrawing | Metabolically robust, highly lipophilic |

| -CF₃ | +0.88 | Strongly withdrawing | Lipophilic, metabolically stable |

| -OCHF₂ | +0.45 | Withdrawing | Less lipophilic, potential H-bond donor |

| -CN | -0.57 | Strongly withdrawing | Polar, less lipophilic, H-bond acceptor |

Integrated Workflow for Analog Design and Evaluation

A successful bioisosteric replacement program follows a systematic, iterative cycle of design, synthesis, and testing. The causality of this workflow ensures that resources are directed toward the most promising analogs.

Caption: Iterative workflow for bioisosteric analog development.

General Protocol for Analog Evaluation

-

Purity and Identity Confirmation:

-

LC-MS: Confirm the mass of the desired product and estimate purity (target >95%).

-

¹H and ¹⁹F NMR: Confirm the chemical structure. The presence of the trifluoromethoxy group can be definitively confirmed by ¹⁹F NMR.[5]

-

-

Aqueous Solubility Measurement (Kinetic Assay):

-

Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in DMSO.

-

Dilute the stock solution into a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM (final DMSO concentration ≤1%).

-

Incubate at room temperature for 2 hours with shaking.

-

Filter the solution through a 0.45 µm filter plate to remove precipitated compound.

-

Quantify the concentration of the compound in the filtrate by LC-MS/UV against a standard curve.

-

-

Metabolic Stability Assessment (Liver Microsomal Assay):

-

Incubate the test compound (e.g., 1 µM final concentration) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in-vitro half-life (t₁/₂) by plotting the natural log of the percent remaining compound versus time.

-

Conclusion and Future Outlook

The 3-Chloro-4-(trifluoromethoxy)benzamide scaffold represents a well-functionalized starting point for drug discovery programs. The strategic application of bioisosterism allows for the systematic and rational modulation of its properties. Replacing the benzamide with metabolically stable heterocycles like triazoles or innovative 3D structures like amino-oxetanes can overcome common liabilities associated with amides. Fine-tuning the electronics and sterics at the 3-position by exploring alternatives to chlorine, such as fluorine or a cyano group, can lead to improved target engagement. Finally, while challenging, modification of the highly lipophilic trifluoromethoxy group offers a path to optimize the ADME profile for advanced drug candidates. The principles and protocols outlined in this guide provide a robust framework for researchers to unlock the full potential of this valuable chemical core.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/30/9/3009]

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-trifluoromethoxy-groups-in-modern-chemical-synthesis-65718715.html]

- Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [URL: https://www.acs.org/meetings/acs-meetings/fall-2024/program-and-events/poster-board-3163.html]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39032607/]

- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032332/]

- Proposed design of benzamide bioisosteres based on physicochemical... ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-design-of-benzamide-bioisosteres-based-on-physicochemical-properties-and-in_fig2_359392212]

- Cyclic amidines as benzamide bioisosteres: EPC synthesis and SAR studies leading to the selective dopamine D4 receptor agonist FAUC 312. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12633887/]

- (PDF) Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. ResearchGate. [URL: https://www.researchgate.net/publication/359392212_Structure-Based_Bioisosterism_Design_Synthesis_Biological_Evaluation_and_In_Silico_Studies_of_Benzamide_Analogs_as_Potential_Anthelmintics]

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [URL: https://www.researchgate.

- 3-Chloro-4-(trifluoromethyl)benzamide. Vulcanchem. [URL: https://www.vulcanchem.com/product/3-chloro-4-trifluoromethylbenzamide-1092460-78-0]

- Bioisostere. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bioisostere]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [URL: https://www.hovione.

- Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/66d03f029013233c7f334a1f]

- Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10694589/]

- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2026/sc/d5sc07348k]

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6536894/]

- Bioisostere. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Bioisostere.html]

- Bioisosteric Replacements. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/]

- CN110746322A - N- [ 3-chloro-4- (1,1, 2-trifluoro-2-trifluoromethoxy-ethyl) -phenyl ] -2, 6-difluoro-benzamidine, preparation method and application. Google Patents. [URL: https://patents.google.

- Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. ResearchGate. [URL: https://www.researchgate.net/publication/281313628_Synthesis_of_3-chloro-4-trifluoromethoxy_benzonitrile]

- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [URL: https://www.mdpi.com/1420-3049/27/8/2645]

- Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3071853/]

- Bioisosteric Replacements. Chemspace. [URL: https://chem-space.com/news/bde-blog-bioisosteric-replacements]

- 3-Chloro-4-(trifluoromethoxy)benzamide. CymitQuimica. [URL: https://www.cymitquimica.com/en/products/54-PC0176/3-chloro-4-trifluoromethoxy-benzamide]

- 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZAMIDE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB11092225_EN.htm]

- 3-chloro-4-(trifluoromethyl)benzamide (C8H5ClF3NO). PubChemLite. [URL: https://pubchemlite.org/compound/3-chloro-4-trifluoromethylbenzamide]

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [URL: https://www.mdpi.com/1424-8247/14/11/1109]

- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [URL: https://repository.lboro.ac.

Sources

- 1. Bioisostere - Wikipedia [en.wikipedia.org]

- 2. Bioisostere [chemeurope.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 5. 3-Chloro-4-(trifluoromethyl)benzamide (1092460-78-0) for sale [vulcanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZAMIDE | 40251-61-4 [chemicalbook.com]

- 12. 3-Chloro-4-(trifluoromethoxy)benzamide | CymitQuimica [cymitquimica.com]

- 13. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics [mdpi.com]

- 15. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repository.lboro.ac.uk [repository.lboro.ac.uk]

3-Chloro-4-(trifluoromethoxy)benzamide: Strategic Applications in Drug Discovery

Executive Summary

3-Chloro-4-(trifluoromethoxy)benzamide (CAS: 40251-61-4) represents a "privileged scaffold" in modern medicinal chemistry. While often categorized as a high-value intermediate, its structural core—the 3-chloro-4-(trifluoromethoxy)phenyl moiety—serves as a critical pharmacophore in the development of next-generation therapeutics. This guide analyzes its utility in modulating lipophilicity, metabolic stability, and target affinity across Neurology (TRPM8 antagonists), Oncology (GPX4 inhibitors), and Neurodegeneration (KMO inhibitors).

Part 1: Structural & Physicochemical Rationale

The therapeutic value of this compound lies in the synergistic electronic and steric effects of its substituents. As a Senior Application Scientist, I prioritize this scaffold when designing ligands that require high membrane permeability without sacrificing solubility.

The "Super-Halogen" Effect

The trifluoromethoxy group (-OCF

-

Conformation: The -OCF

group adopts an orthogonal conformation relative to the phenyl ring due to electronic repulsion between the oxygen lone pairs and the aromatic -

Lipophilicity: It significantly increases

(lipophilicity), facilitating blood-brain barrier (BBB) penetration—crucial for CNS targets like TRPM8 and KMO. -

Metabolic Blockade: The 4-position blockade prevents para-hydroxylation by Cytochrome P450 enzymes, extending the drug's half-life (

).

The 3-Chloro Substituent

The chlorine atom at the 3-position serves two roles:

-

Steric Anchor: It locks the rotation of the phenyl ring when bound to an enzyme, reducing the entropic penalty of binding.

-

Halogen Bonding: It can participate in halogen bonding (X-bond) with backbone carbonyls in the target protein, a specific interaction often overlooked in standard docking simulations.

Part 2: Therapeutic Applications & Mechanism of Action

Neurology: TRPM8 Antagonists (Pain & Migraine)

The 3-chloro-4-(trifluoromethoxy)phenyl motif is a validated "hydrophobic tail" for Transient Receptor Potential Melastatin 8 (TRPM8) antagonists. TRPM8 is the primary cold sensor in humans and is implicated in cold allodynia and neuropathic pain.

-

Mechanism: The scaffold inserts into the hydrophobic voltage-sensor-like domain (VSLD) of the TRPM8 channel, stabilizing the closed state.

-

Clinical Relevance: Compounds derived from this benzamide (via conversion to the corresponding aniline or acid) have shown efficacy in reducing cold hypersensitivity in chemotherapy-induced peripheral neuropathy (CIPN).

Oncology: GPX4 Inhibitors (Ferroptosis Induction)

Recent research identifies this scaffold in inhibitors of Glutathione Peroxidase 4 (GPX4) .

-

Mechanism: GPX4 protects cells from ferroptosis (iron-dependent cell death). Inhibitors containing the 3-chloro-4-(trifluoromethoxy) moiety covalently bind to the selenocysteine active site or occupy the allosteric lipophilic pocket, inducing ferroptosis in drug-resistant cancer cells.

-

Application: Targeted therapy for mesenchymal state cancers which are resistant to traditional apoptosis inducers.

Neurodegeneration: KMO Inhibitors

Kynurenine-3-monooxygenase (KMO) is a target for Huntington’s and Alzheimer’s disease.

-

Role of Scaffold: The benzamide core is often derivatized to form sulfonylureas or biaryl systems. The 3-Cl-4-OCF

substitution pattern optimizes the potency against KMO while preventing the formation of toxic quinone-imine metabolites.

Part 3: Experimental Protocols

Protocol A: Synthesis of Active Pharmacophores (Hofmann Rearrangement)

Context: Converting the Benzamide to the Aniline intermediate for Urea/Amide coupling.

Objective: Generate 3-chloro-4-(trifluoromethoxy)aniline from 3-chloro-4-(trifluoromethoxy)benzamide with >95% purity.

Reagents:

-

Substrate: 3-Chloro-4-(trifluoromethoxy)benzamide (1.0 eq)

-

Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 eq)

-

Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of benzamide in 50 mL of anhydrous methanol under

atmosphere. -

Addition: Add PIDA (11 mmol) portion-wise at 0°C. Critical: Exothermic reaction; maintain temp <5°C to prevent side reactions.

-

Rearrangement: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 4 hours. The intermediate carbamate forms.

-

Hydrolysis: Add 10 mL of 1M HCl and reflux for 2 hours to cleave the methyl carbamate.

-

Workup: Neutralize with 1M NaOH to pH 9. Extract with Ethyl Acetate (3x). Dry over

. -

Validation: Verify via

-NMR. Characteristic shift: Disappearance of amide protons (~7.5-8.0 ppm) and appearance of broad aniline peak (~3.5-4.0 ppm).

Protocol B: TRPM8 Calcium Flux Assay

Context: Validating the biological activity of benzamide-derived antagonists.

System: HEK293 cells stably expressing human TRPM8.

Readout: Intracellular Calcium (

-

Seeding: Plate HEK293-hTRPM8 cells (20,000/well) in 384-well poly-D-lysine plates. Incubate 24h.

-

Dye Loading: Aspirate medium. Add 20

L Fluo-4 AM dye loading buffer. Incubate 45 min at 37°C. -

Compound Addition: Add test compounds (dissolved in DMSO) using an acoustic dispenser (e.g., Echo 550). Pre-incubate 15 min.

-

Activation: Inject Icilin (

concentration, typically 0.5 -

Measurement: Monitor fluorescence (Ex 490 nm / Em 525 nm) on a FLIPR Tetra system for 120 seconds.

-

Analysis: Calculate

based on inhibition of the Icilin-induced peak response.

Part 4: Visualization & Data

Table 1: Comparative Properties of Halogenated Benzamides

Data synthesized from standard medicinal chemistry parameters.

| Property | 3-Cl-4-OCF | 4-CF | 3,4-Dichloro-Benzamide | Implications |

| Lipophilicity (cLogP) | ~3.2 | ~2.4 | ~2.6 | Higher CNS penetration; stronger hydrophobic binding. |

| Polar Surface Area (PSA) | 43 Ų | 43 Ų | 43 Ų | Similar H-bonding potential (primary amide). |

| Metabolic Stability | High | Medium | Medium | OCF |

| Electronic Effect ( | 0.35 (OCF | 0.54 (CF | 0.23 (Cl) | OCF |

Diagram 1: Therapeutic Logic & Derivatization Pathway

This diagram illustrates how the Benzamide serves as the central hub for creating diverse bioactive classes.

Caption: Derivatization pathways transforming the benzamide scaffold into active pharmaceutical ingredients for Neurology and Oncology.

References

-

Google Patents. Chroman derivatives as TRPM8 inhibitors. US20140045855A1. Retrieved from .

-

Google Patents. Carboxylic acid analogs as GPX4 inhibitors and use thereof. WO2024151666A1. Retrieved from .

-

European Patent Office. Kynurenine-3-Monooxygenase Inhibitors. EP2750677B1. Retrieved from .

-

ChemicalBook. 3-Chloro-4-(trifluoromethoxy)benzamide Product Properties. Retrieved from .

Technical Guide: Halogenated Benzamide Intermediates for Agrochemical Synthesis

Executive Summary

Halogenated benzamides represent a cornerstone structural motif in modern agrochemistry, serving as the pharmacophore or critical intermediate for a vast array of insecticides (e.g., anthranilic diamides), fungicides, and herbicides.[1] Their utility stems from the unique physicochemical properties imparted by halogens—specifically fluorine and chlorine—which modulate lipophilicity (LogP), metabolic stability, and binding affinity.[1]

This technical guide moves beyond textbook synthesis to address the process chemistry challenges inherent in scaling these intermediates. We focus on regioselective halogenation, the strategic use of "masked" amides (benzoxazinones), and safety-critical parameters for industrial scale-up.

Part 1: Strategic Importance & Structure-Activity Relationship (SAR)[1]

The incorporation of halogens into the benzamide scaffold is rarely random; it is a calculated engineering decision to manipulate the molecule's interaction with biological targets (e.g., Ryanodine receptors).

The "Halogen Effect" in Benzamides

-

Metabolic Blocking: The para-position of the benzamide ring is a primary site for cytochrome P450 oxidation. Introducing a Chlorine or Fluorine atom here blocks hydroxylation, significantly extending the half-life of the active ingredient (AI) in the field.

-

Lipophilicity Modulation: Agrochemicals require a specific hydrophilic-lipophilic balance (HLB) to penetrate the waxy cuticle of leaves or the exoskeletons of insects.

-

Fluorine: Lowers pKa of neighboring protons, increases lipophilicity without adding significant steric bulk (Van der Waals radius 1.47 Å vs 1.20 Å for H).[1]

-

Chlorine/Bromine: Adds significant steric bulk, forcing the amide bond out of planarity, which can lock the molecule into a bioactive conformation.

-

Visualization: SAR Logic of Halogenated Benzamides

Figure 1: Strategic placement of halogens on the benzamide core to engineer specific biological outcomes.

Part 2: Synthetic Architectures & Protocols[1][2]

While discovery chemistry often relies on expensive coupling agents (HATU, EDC), process chemistry demands routes that minimize cost and waste.[1] We present two dominant architectures: the Acid Chloride Route (Standard) and the Benzoxazinone Route (Advanced).[1]

Comparative Analysis of Amidation Methods

| Feature | Method A: Acid Chloride | Method B: Benzoxazinone (Cyclic Anhydride) | Method C: Pd-Catalyzed Carbonylation |

| Reagents | SOCl₂ / (COCl)₂ | Methanesulfonyl chloride (MsCl) / Pyridine | CO gas, Pd(OAc)₂, Xantphos |

| Atom Economy | Moderate (SO₂/HCl waste) | High (Methylamine opens ring) | High (CO insertion) |

| Scalability | High (Exothermic control needed) | Excellent (One-pot potential) | Moderate (High pressure safety) |

| Key Risk | Hydrolysis of intermediate | Spontaneous crystallization | Catalyst poisoning / CO leaks |

Protocol 1: The "Benzoxazinone Shortcut" (Advanced)

Context: This is the industry-preferred route for synthesizing anthranilic diamides (e.g., Chlorantraniliprole intermediates). Instead of forming the amide bond directly, the pyrazole acid and anthranilic acid are cyclized into a benzoxazinone. This intermediate is then "cracked" open with an amine to yield the final diamide.

Why this works: It avoids the need for protecting groups on the aniline nitrogen and drives the reaction to completion due to the ring strain of the benzoxazinone.

Step-by-Step Methodology

Reagents:

-

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (Acid Component)[2][3][4][5]

-

2-Amino-5-chloro-3-methylbenzoic acid (Anthranilic Component)[2][4]

-

Methanesulfonyl chloride (MsCl)[1]

-

3-Picoline (Base)

Procedure:

-

Activation: Charge the Acid Component (1.0 eq) and Acetonitrile (5 vol) into a reactor. Cool to 0°C. Add 3-picoline (2.2 eq).

-

Cyclization Precursor: Add MsCl (1.1 eq) dropwise, maintaining T < 5°C. Self-Validating Sign: Formation of a mixed anhydride intermediate is rapid; solution may darken slightly.

-

Benzoxazinone Formation: Add the Anthranilic Component (0.95 eq). Stir at 20-25°C for 2 hours.

-

Validation: Monitor by HPLC/TLC. The disappearance of the anthranilic acid peak and the appearance of a less polar benzoxazinone peak confirms cyclization.

-

-

Ring Opening (The Critical Step): Cool the slurry to 10°C. Slowly inject Methylamine (3.0 eq).

-

Exotherm Alert: This reaction is highly exothermic. Rate of addition must be controlled to keep T < 25°C.

-

-

Workup: The benzoxazinone solid dissolves as it reacts, and the final product (the diamide) often precipitates out of the aqueous/acetonitrile mixture. Filter the solids and wash with water.

Figure 2: The Benzoxazinone workflow, highlighting the cyclization-ring opening strategy.

Protocol 2: Regioselective Halogenation (Self-Validating)

Context: Introducing a halogen (e.g., Chlorine) at the 5-position of an anthranilic acid derivative without over-chlorinating.[1]

Reagents:

Procedure:

-

Dissolve substrate in DMF (3 vol).

-

Add NCS (1.05 eq) portion-wise at room temperature.

-

Self-Validating Endpoint: The reaction is monitored by the color change (often turning pale yellow) and, critically, by the precipitation of Succinimide byproduct if a less polar co-solvent is used.

-

Validation: 1H NMR check. The diagnostic protons at the 4 and 6 positions will show a specific splitting pattern (doublets, J ~ 2.5 Hz) indicating meta relationship, confirming the Chlorine is at position 5.

Part 3: Process Safety & Engineering Controls[1]

Scaling halogenated benzamide synthesis introduces specific thermal and chemical hazards.

Thermal Runaway in Nitration/Halogenation

Many benzamide precursors start as nitro-benzoic acids. The nitration step is notoriously exothermic.

-

Control: Use Flow Chemistry (microreactors) for the nitration step.[1] The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing hot-spots that lead to tar formation or explosion.

Off-Gassing in Acid Chloride Formation

Using Thionyl Chloride (

-

Engineering Control: Scrubbers using NaOH (15-20%) are mandatory.[1]

-

Validation: Monitor the scrubber pH. A rapid drop indicates active off-gassing; a plateau indicates reaction completion.

Impurity Profiling (Genotoxicity)

Halogenated anilines (often starting materials or byproducts) are structural alerts for genotoxicity.[1]

-

Requirement: The final benzamide intermediate must be tested for trace aniline levels (typically < 10 ppm) using LC-MS/MS before being cleared for the next synthetic step.

References

-

DuPont (FMC Corporation). Process for the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and its use in the synthesis of Chlorantraniliprole. WO Patent 2003/015519. Link

-

Jeschke, P. (2010).[1] The unique role of fluorine in the design of active ingredients for modern crop protection.[10][11][12][13] ChemBioChem, 5(5), 570-589.[1] Link[1]

-

Lahm, G. P., et al. (2005).[1] Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.[1] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.[1] Link[1]

-

Beller, M., et al. (2010).[1] Palladium-catalyzed carbonylation reactions of aryl halides and related compounds.[9][14][15][16] Accounts of Chemical Research, 47(4), 1041-1053.[1] Link[1]

-

BenchChem. (2025).[1][7] Technical Guide: The Synthetic Pathway of Chlorantraniliprole.Link(Note: Generalized source based on search context).

Sources

- 1. EP0375069A1 - Benzamide compounds, their preparation and their use as pesticides - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]

- 4. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]

- 5. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]

- 6. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Palladium-Catalyzed Aminocarbonylation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Safety Landscape of 3-Chloro-4-(trifluoromethoxy)benzamide: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Chloro-4-(trifluoromethoxy)benzamide is a halogenated aromatic amide with the chemical formula C₈H₅ClF₃NO₂ and a molecular weight of approximately 239.58 g/mol .[1] Its structure, featuring a chlorinated and trifluoromethoxylated phenyl ring attached to a benzamide functional group, suggests its potential utility as a building block in medicinal chemistry and materials science. As with any novel or specialized chemical, a thorough understanding of its safety profile is paramount for researchers and drug development professionals. The primary source for this critical information is the Safety Data Sheet (SDS).

A Critical Note on Data Availability: Despite extensive searches across multiple chemical supplier databases and regulatory resources, a comprehensive, publicly available Safety Data Sheet (SDS) for 3-Chloro-4-(trifluoromethoxy)benzamide (CAS No. 40251-61-4) could not be located. While some suppliers acknowledge the product, they do not provide detailed hazard information, with safety data often listed as "To Be Confirmed" (TBC). This lack of a complete SDS underscores the compound's status likely as a specialized research chemical with limited published safety and toxicological data.

The absence of a detailed SDS necessitates a highly cautious approach. Researchers must treat this compound as potentially hazardous until its toxicological properties have been thoroughly investigated. This guide will, therefore, outline the critical safety information that would be found in a comprehensive SDS, using the established framework of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to inform best practices for handling and risk assessment.

The Anatomy of a Safety Data Sheet: A Framework for Risk Assessment

A comprehensive SDS is structured into 16 standardized sections, each providing specific information crucial for safe handling, storage, and emergency response. The following is a conceptual framework for the type of information that would be essential for 3-Chloro-4-(trifluoromethoxy)benzamide, based on the analysis of SDSs for structurally similar compounds. It is imperative to understand that the specific hazard classifications and precautionary statements presented here are illustrative and should not be taken as confirmed data for 3-Chloro-4-(trifluoromethoxy)benzamide.

Section 2: Hazard(s) Identification

This section would provide the GHS classification of the substance. Based on related benzamide and trifluoromethoxy- or trifluoromethyl-substituted aromatic compounds, potential hazards could include:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The GHS pictograms, signal word (e.g., "Warning" or "Danger"), and hazard and precautionary statements would be detailed here.

Section 4: First-Aid Measures

This section provides guidance for immediate medical response in case of exposure. The advice would likely follow these general principles:

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Section 7: Handling and Storage